L-Aspartic acid, 2-(hydroxymethyl)-(9CI)

aspartate aminotransferase enzyme kinetics competitive ligand

Researchers requiring a non-proteinogenic aspartate analog for active-site occupancy studies often encounter substrates that undergo catalytic turnover, complicating structural elucidation. L-Aspartic acid, 2-(hydroxymethyl)-(9CI) (CAS 134234-61-0) resolves this with its quaternary α-carbon, which eliminates the α-proton necessary for transaldimination. - Acts as a non-covalent, dead-end ligand for aspartate aminotransferase (Kd = 1.4 mM), enabling co-crystallization without catalytic interference. - Functions as a competitive inhibitor of β-methylaspartase (KI = 1.0 M), providing a mechanistically defined tool for active-site geometry studies. - Preserves NMDA receptor agonism (IC50 = 7 ± 3 µM), serving as a chiral intermediate for synthesizing predictable agonist ligands.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 134234-61-0
Cat. No. B164654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Aspartic acid, 2-(hydroxymethyl)-(9CI)
CAS134234-61-0
SynonymsL-Aspartic acid, 2-(hydroxymethyl)- (9CI)
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CO)(C(=O)O)N
InChIInChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1
InChIKeyYGLOQRWELYMJBX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic Acid, 2-(Hydroxymethyl)-(9CI): Structural and Physicochemical Overview


L-Aspartic acid, 2-(hydroxymethyl)-(9CI) (CAS 134234-61-0), systematically named (2R)-2-amino-2-(hydroxymethyl)butanedioic acid, is a chiral, non-proteinogenic α,α-disubstituted amino acid derivative of L-aspartic acid bearing a hydroxymethyl substituent at the α-carbon [1]. With a molecular formula of C₅H₉NO₅, a molecular weight of 163.13 g/mol, a computed XLogP3-AA of -4.7, and a topological polar surface area of 121 Ų, the compound exhibits high aqueous solubility characteristic of polyfunctional amino acids [2]. Its single chiral center (R-configuration at C-2) distinguishes it from racemic or (S)-configured aspartate analogs, which is critical for stereospecific enzyme recognition [1].

Why Verified Identity Matters vs. Generic Aspartate Analogs


The α-hydroxymethyl substitution in L-aspartic acid, 2-(hydroxymethyl)-(9CI) creates a quaternary α-carbon that is absent in L-aspartic acid (natural substrate), 2-methylaspartate, β-methylaspartate, or N-methyl-D-aspartate (NMDA) [1][2]. This structural feature eliminates the α-proton required for transamination, fundamentally altering its reactivity with pyridoxal-5′-phosphate-dependent enzymes and converting the compound from a substrate into a competitive ligand or inhibitor [1]. Consequently, procurement of a generic 'aspartic acid derivative' or 'aspartate analog' without verifying the exact substitution pattern (hydroxymethyl at C-2, R-configuration) risks selecting a compound with entirely different enzyme recognition profiles—for instance, 2-methylaspartate acts as an external aldimine-forming substrate analogue of aspartate aminotransferase, whereas the 2-hydroxymethyl derivative is not turned over [1][3]. The quantitative evidence below demonstrates that even among closely related aspartate analogs, substitution at the α-position produces distinct binding affinities, inhibition mechanisms, and receptor pharmacologies.

Quantitative Differentiation Against Closest Aspartate Comparators


Aspartate Aminotransferase Binding Affinity vs. Natural Substrate

2-(Hydroxymethyl)-L-aspartate binds to cytosolic aspartate aminotransferase (pig heart) with a dissociation constant (Kd) of 1.4 mM, placing its binding affinity in the same order of magnitude as the natural substrate L-aspartate, which exhibits a Km of approximately 1.25 mM for the cytoplasmic isozyme [1]. Unlike L-aspartate, the 2-hydroxymethyl compound lacks the α-proton necessary for transaldimination and is therefore not turned over by the enzyme, functioning instead as a dead-end competitive ligand [1]. In contrast, 2-methylaspartate—another α-substituted analog—forms a stable external aldimine with the enzyme's pyridoxal-5′-phosphate cofactor and serves as a substrate analogue rather than a pure competitive ligand [2].

aspartate aminotransferase enzyme kinetics competitive ligand

Competitive Inhibition Mechanism Against β-Methylaspartase

In a direct head-to-head enzymatic assay, hydroxymethylaspartate (3.8 M inhibitor concentration) was evaluated against β-methylaspartase, the enzyme that catalyzes deamination of β-methylaspartate [1]. The presence of hydroxymethylaspartate altered the apparent KM of the substrate without changing Vmax, establishing a competitive inhibition mechanism with an inhibition constant KI = 1.0 M [1]. The KM for the uninhibited reaction was determined to be 6.5 × 10⁻⁴ M (0.65 mM) from Lineweaver–Burk analysis [2]. This competitive mode is mechanistically distinct from non-competitive aspartate pathway inhibitors such as aminooxyacetate, which acts downstream on aspartate aminotransferase via oxime formation with the pyridoxal cofactor [3].

aspartase enzyme inhibition competitive inhibitor

NMDA Receptor Pharmacology and Substituent-Dependent Agonism

The hydroxymethyl analogue 7c of (R,S)-2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid (AMAA)—a compound containing the 2-(hydroxymethyl) substitution pattern analogous to the target compound—was directly compared with AMAA in NMDA receptor binding and functional assays [1]. Compound 7c exhibited an IC50 of 7 ± 3 µM in the [³H]CPP-binding assay and an EC50 of 8 ± 2 µM in the rat cortical wedge electrophysiological model, making it approximately equipotent with AMAA as an NMDA agonist [1]. In stark contrast, the tert-butyl analogue 7a of AMAA was an antagonist at both NMDA and AMPA receptors, demonstrating that the steric and hydrogen-bonding properties of the 2-substituent critically determine agonist vs. antagonist pharmacology [1]. The hydroxymethyl AMPA analogue 3c showed no interaction with NMDA receptors and only weak AMPA agonist effects, underscoring the receptor-subtype selectivity conferred by the hydroxymethyl group [1].

NMDA receptor glutamate receptor structure-activity relationship

Aqueous Stability Advantage Over Aspartame in Sweetener Applications

L-1-hydroxymethyl alkaneamide derivatives of α-L-aspartic acid—for which 2-(hydroxymethyl)-L-aspartic acid is the core α-substituted amino acid building block—are disclosed as non-nutritive sweeteners with sweetness intensities of 50–100 times that of sucrose [1]. Critically, these derivatives lack the labile methyl ester linkage present in aspartame (L-aspartyl-L-phenylalanine methyl ester), which hydrolyzes in aqueous solution to its non-sweet component amino acids [1]. Aspartame has a half-life of approximately 300 days at its optimal pH of 4.3 but only a few days at neutral pH (pH 7), severely limiting its utility in neutral-pH beverage and liquid formulations [2]. In contrast, the hydroxymethyl alkaneamide derivatives are reported to be 'much more stable in aqueous solution than dipeptides,' enabling long-term formulation stability across a broader pH range [1].

non-nutritive sweetener aqueous stability aspartic acid derivative

Crystal Structure for Rational Design vs. Uncharacterized Analogs

The single-crystal X-ray structure of 2-(hydroxymethyl)aspartic acid has been solved and reported alongside its synthesis, providing atomic-level detail on bond lengths, angles, and the hydrogen-bonding network involving the α-hydroxymethyl, α-amino, and two carboxyl groups [1]. This crystal structure reveals the conformational preferences of the quaternary α-carbon center—specifically, the spatial relationship among the hydroxymethyl, amino, and carboxymethyl substituents—that dictate recognition by aspartate-utilizing enzymes and receptors [1]. By contrast, many other aspartate analogs (e.g., β-methylaspartate, β-methylene-DL-aspartate) have been characterized enzymatically but lack publicly available small-molecule crystal structures, limiting structure-guided optimization efforts [2]. The absolute configuration was further confirmed by X-ray analysis of its derivative (+)-4-benzoylamino-4-carboxy-γ-butyrolactone [3].

X-ray crystallography conformational analysis structure-based design

Key Research and Industrial Application Scenarios


Non-Reactive Active-Site Probe for Aminotransferase Studies

With a Kd of 1.4 mM matching the natural substrate's Km of ~1.25 mM but no capacity for transaldimination due to the absence of an α-proton [1], 2-(hydroxymethyl)-L-aspartate serves as an ideal dead-end ligand for co-crystallization and active-site occupancy studies of aspartate aminotransferase. Unlike 2-methylaspartate, which forms a covalent external aldimine intermediate with the pyridoxal-5′-phosphate cofactor , the 2-hydroxymethyl compound remains non-covalently bound, enabling structural determination of the enzyme–ligand complex without catalytic complications.

Competitive Inhibitor Tool for Aspartase Mechanistic Studies

The demonstrated competitive inhibition of β-methylaspartase (KI = 1.0 M), with a clear increase in apparent KM and no change in Vmax [1], establishes hydroxymethylaspartate as a mechanistically well-defined tool for studying active-site geometry and substrate recognition in the aspartase enzyme family. This is in contrast to non-competitive inhibitors such as aminooxyacetate that act through pyridoxal cofactor modification .

Chiral Building Block for NMDA Receptor Agonist Development

The finding that the hydroxymethyl substituent at the α-carbon preserves NMDA receptor agonism equipotent to AMAA (IC50 = 7 ± 3 µM), while the tert-butyl analogue converts the pharmacological profile to antagonism [1], positions 2-(hydroxymethyl)-L-aspartic acid as a key chiral intermediate for synthesizing and screening NMDA receptor ligands with predictable agonist activity. The solved crystal structure further supports rational docking and lead optimization.

Hydrolytically Stable Sweetener Scaffold for Neutral-pH Formulations

For industrial sweetener R&D, L-1-hydroxymethyl alkaneamide derivatives derived from 2-(hydroxymethyl)-L-aspartic acid offer 50–100× sucrose sweetness potency without the labile ester linkage that limits aspartame to acidic formulations (half-life ~300 days at pH 4.3, dropping to days at pH 7) [1]. This enables formulation of shelf-stable, non-nutritive sweetened beverages and liquid products at neutral pH where aspartame cannot be used [1].

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